

2-(4-Bromomethylphenyl)pyridine chemical properties and structure

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Compound of Interest

Compound Name: **2-(4-Bromomethylphenyl)pyridine**

Cat. No.: **B3188922**

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An In-Depth Technical Guide to **2-(4-Bromomethylphenyl)pyridine**

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. **2-(4-Bromomethylphenyl)pyridine**, a substituted phenylpyridine derivative, represents a cornerstone intermediate whose utility lies in its unique structural and reactive properties. This guide provides an in-depth analysis of its chemical characteristics, structure, reactivity, and applications, offering field-proven insights for researchers and drug development professionals. The compound's architecture, featuring a pyridine ring linked to a phenyl group bearing a reactive bromomethyl substituent, makes it a highly valuable precursor for elaborating more complex molecular frameworks.^[1] Pyridine derivatives, in general, are foundational to numerous biologically active molecules and are integral to the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]}

Physicochemical and Structural Characteristics

The compound's physical and chemical properties dictate its handling, storage, and reaction conditions. It is typically a pale yellow or off-white solid at room temperature.^{[4][5]} The nitrogen atom within the pyridine ring imparts basicity and provides a potential coordination site for metal ions, while the bromomethyl group is the primary locus of its synthetic utility.^[1]

Core Properties Summary

A compilation of its key physicochemical data is presented below for quick reference.

Property	Value	Source(s)
CAS Number	52199-24-3	[1][4][6][7]
Molecular Formula	C ₁₂ H ₁₀ BrN	[1][4][6][7]
Molecular Weight	248.12 g/mol	[4][5][6][7]
Boiling Point	345.1 ± 30.0 °C at 760 mmHg	[6]
Density	1.4 ± 0.1 g/cm ³	[6]
Appearance	Pale Yellow to Off-White Solid	[1][4][5]
Solubility	Slightly soluble in Chloroform and Methanol	[4][5]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[4][5]

Molecular Structure

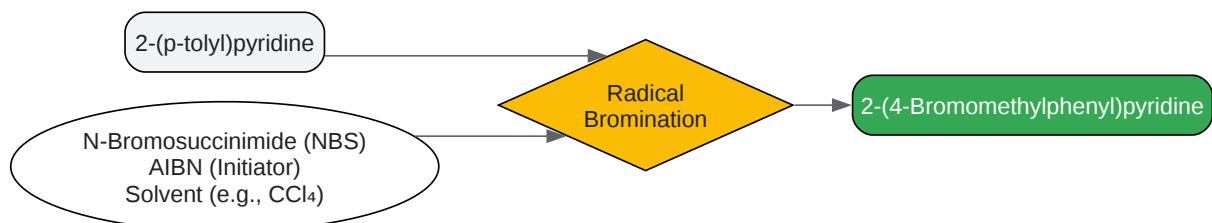
The structure of **2-(4-Bromomethylphenyl)pyridine** consists of a pyridine ring substituted at the 2-position with a 4-(bromomethyl)phenyl group. This arrangement is crucial as it positions the reactive benzylic bromide functionality for participation in a wide range of chemical transformations.

Caption: 2D structure of **2-(4-Bromomethylphenyl)pyridine**.

Synthesis and Reactivity

Synthetic Pathway

A common and efficient method for the synthesis of **2-(4-Bromomethylphenyl)pyridine** is through the radical bromination of its precursor, 2-(p-tolyl)pyridine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under reflux in a nonpolar solvent like carbon tetrachloride or benzene.[8]



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Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Radical Bromination

The following protocol is a representative procedure for the synthesis of **2-(4-Bromomethylphenyl)pyridine**.

Materials:

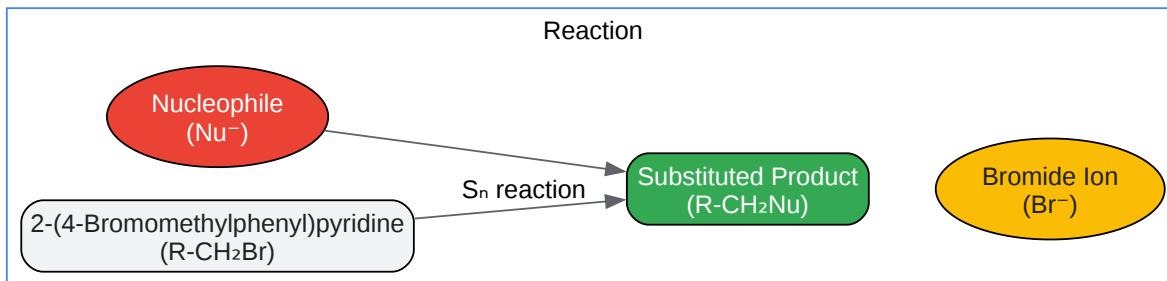
- 2-(p-tolyl)pyridine
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄), anhydrous
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).
- Charging Reagents: To the flask, add 2-(p-tolyl)pyridine (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (approx. 0.05 eq).
- Solvent Addition: Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
- Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the succinimide byproduct.
 - Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-(4-Bromomethylphenyl)pyridine**.

Core Reactivity: The Benzylic Halide

The synthetic power of **2-(4-Bromomethylphenyl)pyridine** stems from the high reactivity of the bromomethyl group.^[1] As a benzylic halide, the C-Br bond is susceptible to cleavage in nucleophilic substitution reactions (both S_N1 and S_N2 mechanisms). The transition states and carbocation intermediates are stabilized by the adjacent phenyl ring, making it an excellent electrophile for a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions.^[9] This reactivity allows for the facile introduction of the 2-(phenyl)pyridine moiety onto other molecules.



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Caption: Nucleophilic substitution at the bromomethyl group.

Applications in Research and Drug Development

The primary application of **2-(4-Bromomethylphenyl)pyridine** is as an intermediate in organic synthesis, particularly within the pharmaceutical industry.^{[1][5]} Its ability to function as a versatile alkylating agent has led to its incorporation into a variety of complex target molecules.

Notably, it is cited as a key derivative used in the preparation of HIV protease inhibitors and other pharmaceutical agents.^{[1][5]} The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions, including cancer and central nervous system disorders.^{[10][11]} The incorporation of this specific phenylpyridine fragment can influence a drug candidate's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.^{[3][12]}

Safety and Handling

As a reactive halogenated compound, **2-(4-Bromomethylphenyl)pyridine** must be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation.^[4] It may also cause respiratory irritation.^{[4][13]}

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14][15]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][13] Wash skin thoroughly after handling.[13][14] Do not eat, drink, or smoke when using this product.[14]
- Storage: Keep the container tightly closed in a dry, well-ventilated place, preferably under an inert atmosphere and refrigerated (2-8°C).[4][5][14]

In case of accidental exposure, follow standard first-aid procedures. If swallowed, call a poison center or doctor.[4][14] If on skin, wash with plenty of soap and water.[4] If in eyes, rinse cautiously with water for several minutes.[4]

Conclusion

2-(4-Bromomethylphenyl)pyridine is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, centered on the benzylic bromide, provides a reliable and predictable handle for molecular construction. By understanding its core chemical properties, synthetic routes, and reactivity profile, researchers can effectively leverage this intermediate to build the complex, functional molecules required to address today's scientific challenges, from developing novel therapeutics to designing advanced materials.

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